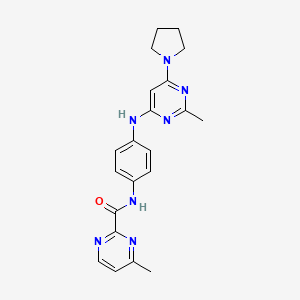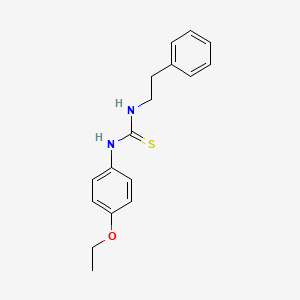
1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea, also known as EPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. EPTU is a thiourea derivative that has shown promising results as an inhibitor of various enzymes and proteins, making it a potential candidate for the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A notable area of research involves the synthesis and characterization of thiourea derivatives, which have shown promising applications in molecular docking, DNA binding, cytotoxicity studies, and quantum chemical analyses. For instance, the synthesis of a compound similar to 1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea was elaborated, demonstrating its structure through various spectroscopic techniques and computational quantum chemical studies. This compound exhibited significant stabilization energy, chemical potential, and hardness, suggesting its potential in bioactive compound development. Furthermore, its ability to bind with DNA and exhibit cytotoxic nature against certain cell lines was evaluated, indicating its relevance in therapeutic applications (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
Research on thiourea derivatives extends into molecular docking and DNA binding studies, highlighting their potential as anticancer agents. These studies involve computational and experimental approaches to understand the interaction mechanisms of thiourea derivatives with biological targets, such as DNA, showcasing their binding affinities and suggesting mechanisms of action (Mushtaque et al., 2016).
Quantum Chemical Analyses
Quantum chemical analyses provide insights into the electronic structure, stability, and reactivity of thiourea derivatives. These studies help in predicting the behavior of these compounds under various conditions and their interactions with biological molecules. The research demonstrates the application of density functional theory (DFT) in evaluating the properties of thiourea derivatives, which is crucial for designing molecules with desired biological activities (Mushtaque et al., 2016).
Biological Activities and Applications
The exploration of thiourea derivatives in biological contexts, including their anti-proliferative and tumor cell selectivity, highlights their potential as novel therapeutic agents. Studies have shown that specific thiourea derivatives exhibit pronounced activity against certain tumor cell lines, offering pathways for the development of targeted cancer therapies. The selective inhibition of tumor cell proliferation, along with insights into the mechanisms of action, paves the way for further research into the therapeutic applications of these compounds (Thomas et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-20-16-10-8-15(9-11-16)19-17(21)18-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXBHVCFWNUWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)
![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)
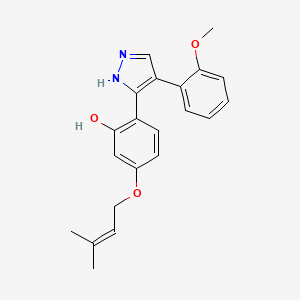

![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)
![3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2693727.png)

![2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2693729.png)

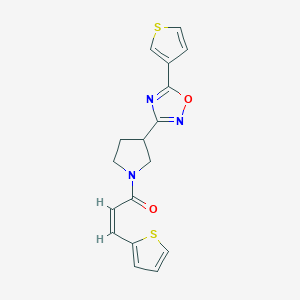
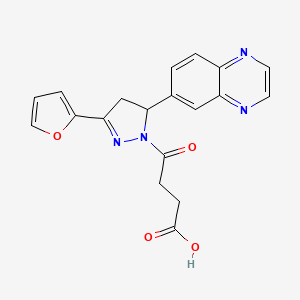
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2693738.png)
